molecular formula C75H112O35 B150408 Senegin III CAS No. 35906-36-6

Senegin III

Cat. No. B150408
CAS RN: 35906-36-6
M. Wt: 1573.7 g/mol
InChI Key: QSTBHNPMHXYCII-KJCIHCEPSA-N
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Description

Anti-angiogenic Properties of Senegin III

Senegin III, a triterpenoidal saponin found in Polygala senega, has been identified as a substance with selective anti-proliferative effects on human umbilical vein endothelial cells (HUVECs). The compound demonstrates significant activity with IC50 values ranging from 0.6 to 6.2 µM, which is notably more potent than its effects on several cancer cell lines. This selectivity is attributed to the 28-O-glycoside moiety and methoxycinnamoyl group present in the molecule. Senegin III has been shown to inhibit vascular endothelial growth factor (VEGF)-induced tubular formation in HUVECs and basic fibroblast growth factor (bFGF)-induced neovascularization in vivo. Additionally, it has been observed to suppress tumor growth in mice, with the induction of pigment epithelium-derived factor (PEDF) contributing to its anti-angiogenic effects .

Molecular Structure of Senegin III

The molecular structure of Senegin III has been elucidated through extensive analysis of physical data, derivatives, and degradation products. Senegin III is a complex molecule with the molecular formula C75H113O35 and a specific rotation of [(\alpha)]20D -6.6° (in methanol). Its structure consists of a presenegenin core attached to a series of sugar residues, including glucose, galactose, xylose, rhamnose, and fucose, with a methoxycinnamoyl group enhancing its biological activity. The detailed structure reveals the intricate glycosidic linkages and the spatial arrangement of these sugar units, which are crucial for the compound's biological functions .

Chemical Reactions and Derivatives of Senegin III

Senegin III can undergo various chemical reactions, as demonstrated by the synthesis of its derivatives. For instance, the glucopyranoside monomethyl ester of Senegin III can be acetylated to form presenegenin-3-O-(\beta)-D-glucopyranoside methyl ester pentaacetate. This derivative exhibits a melting point of 216-217°C and can be characterized by its infrared (IR) spectrum. The formation of this derivative from Senegin III suggests the presence of reactive functional groups, such as carboxyl groups, that can participate in esterification and acetylation reactions. The identification of these derivatives is confirmed by comparing their physical properties, such as melting points and IR spectra, with those of authentic samples obtained from related compounds like senegin II .

Physical and Chemical Properties of Senegin III

The physical and chemical properties of Senegin III are closely tied to its molecular structure. It forms colorless needles when crystallized from ethyl acetate saturated with water, indicating its crystalline nature. The infrared spectrum of Senegin III and its derivatives provides insights into the functional groups present, such as hydroxyl, ester, and acetyl groups, which are reflected in the absorption bands at specific wavenumbers. These properties are essential for understanding the compound's solubility, stability, and reactivity, which are important for its potential therapeutic applications .

Scientific Research Applications

Anti-Angiogenic Effects

Senegin III, a compound found in Polygala senega, has shown significant anti-angiogenic properties. A study revealed its effectiveness in inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs), indicating potential in controlling angiogenesis-related processes. This compound inhibited vascular endothelial growth factor (VEGF)-induced tubular formation of HUVECs and basic fibroblast growth factor (bFGF)-induced neovascularization in mice. Additionally, Senegin III suppressed tumor growth in mice inoculated with murine sarcoma S180 cells, suggesting its potential in cancer therapy due to its anti-angiogenic effects and ability to suppress tumor growth (Arai et al., 2011).

Structural Analysis

Research has been conducted on the chemical structure of Senegin III, elucidating its complex molecular composition. The structural investigation provides essential insights into its biochemical interactions and potential therapeutic applications (Tsukitani, Kawanishi, & Shoji, 1973).

Inhibitory Effects on Ethanol Absorption

Senegin III has been identified as a component in inhibiting ethanol absorption. This finding is significant for understanding its effects on metabolic processes and could have implications for treatments related to alcohol consumption (Yoshikawa et al., 1995).

Hypoglycemic Activity

Senegin III has shown hypoglycemic activity, suggesting its potential use in managing blood sugar levels. This property could be particularly relevant for diabetes research and treatment strategies (Kako et al., 1995).

Hair Regrowth Potential

Studies have also indicated that Senegin III may have properties that promote hair regrowth. This discovery opens potential avenues for its use in dermatology, particularly in treatments for hair loss (Ishida et al., 1999).

Safety And Hazards

According to the safety data sheet of Sinegin 3 (another name for Senegin III), it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Senegin III has potential for clinical therapy in the future, and its pharmacological research has high value for precise treatment and clinical application . This compound provides a systematic review of senegin III, and lays the foundation for follow-up clinical research and application of senegin III .

properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTBHNPMHXYCII-KJCIHCEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H112O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senegin III

Citations

For This Compound
66
Citations
J SHOJI, Y TSUKITANI - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
On methanolysis with 3N hydrogen chloride in methanol refluxing for 2 hours, V gave methyl 2, 3-di-O-methylrhamnoside, methyl 2, 3, 4-tri-O-methylramnoside, methyl 2, 3, 4, 6-tetra-O-…
Number of citations: 1 www.jstage.jst.go.jp
Y TSUKITANI, J SHOJI - Chemical and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
… The present paper deals with the structure elucidations of senegin-III and -IV which lead to … Senegin-III(Ia) Senegin-III was purified by repeated reprecipitation from EtOH to afford a color…
Number of citations: 38 www.jstage.jst.go.jp
J SHOJI, S KAWANISHI, Y TSUKITANI - … and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
The hydrolysates of VI and VII were examined by thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) to reveal the presence of glucose, fucose, 3, 4-…
Number of citations: 10 www.jstage.jst.go.jp
Y TSUKITANI, S KAWANISHI, J SHOJI - … and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
The chemical structure of senegin-II (I), C70H104O32• E4H2O, mp 247-248• K,[ƒ¿] 20D•\6.2• K (MeOH), which was isolated from Senegae Radix(root of Polygala senega LINNE var. …
Number of citations: 27 www.jstage.jst.go.jp
M Arai, A Hayashi, M Sobou, S Ishida… - Journal of natural …, 2011 - Springer
… To evaluate the in vivo effect of senegin III (2) on the formation of new vessels, we performed a Matrigel plug assay in mice. In this assay, a Matrigel containing bFGF was injected …
Number of citations: 28 link.springer.com
築谷康柾, 庄司順三 - Chemical and Pharmaceutical Bulletin, 1973 - jlc.jst.go.jp
… The present paper deals with the structure elucidations of senegin-III and -IV which lead to … Senegin-III(Ia) Senegin-III was purified by repeated reprecipitation from EtOH to afford a color…
Number of citations: 2 jlc.jst.go.jp
H ISHIDA, Y INAOKA, M OKADA… - Biological and …, 1999 - jstage.jst.go.jp
… Compounds 1, 2, 3 and 4 were identified as senegose A, senegin II, senegin III, and senegasaponin b by comparison of their spectral data with those of authentic samples. …
Number of citations: 11 www.jstage.jst.go.jp
N Kotoku, M Arai, M Kobayashi - Chemical and Pharmaceutical …, 2016 - jstage.jst.go.jp
… Next, we examined the effect of senegin III (40) on … senegin III (40) induced PEDF protein expression in HUVECs from 0.1 µM concentration, whereas the inhibitory effect of senegin III (40…
Number of citations: 11 www.jstage.jst.go.jp
S SAKUMA, J SHOJI - Chemical and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
… Among them, senegin III, which is composed of tenuifolin, 4-methoxycinnamic acid, two mol … above were carried out in comparison with senegin III. The results ‘ are described in detail in …
Number of citations: 109 www.jstage.jst.go.jp
A Mita, R Shida, N Kasai, J Shoji - Biomedicine/[publiee Pour l' …, 1979 - europepmc.org
… Intravenous injection of ginsenoside-Rb1, -Rc, senegin-III, -IV or platycodin-D caused increase in antibody-producing cells. However, the same treatment with ophiopogonin-D, …
Number of citations: 41 europepmc.org

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